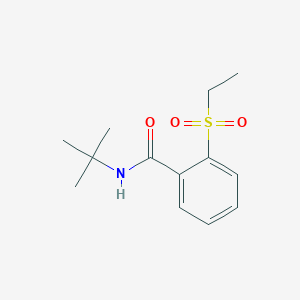

N-TERT-BUTYL-2-(ETHANESULFONYL)BENZAMIDE

Description

N-Tert-Butyl-2-(Ethanesulfonyl)Benzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and an ethanesulfonyl substituent at the 2-position of the benzene ring. The tert-butyl group is known to enhance metabolic stability and lipophilicity, while the ethanesulfonyl moiety may influence electronic properties and binding interactions. This compound belongs to a broader class of benzamide derivatives, many of which exhibit bioactivity in therapeutic contexts such as anticancer, antiviral, or antiplatelet agents .

Properties

IUPAC Name |

N-tert-butyl-2-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-5-18(16,17)11-9-7-6-8-10(11)12(15)14-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCOJOPKXZYBMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(ethanesulfonyl)benzamide can be achieved through various methods. One common approach involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O under solvent-free conditions at 50°C . Another method includes the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-2-(ethanesulfonyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ethanesulfonyl group to a thiol or sulfide.

Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Structural Overview

N-tert-butyl-2-(ethanesulfonyl)benzamide consists of:

- Tert-butyl group : Enhances lipophilicity and steric bulk.

- Benzamide moiety : Known for interactions with various biological targets.

- Ethanesulfonyl group : Increases solubility and reactivity.

This combination makes it a promising candidate for drug development and biological studies.

Pharmaceutical Development

The compound is positioned as a lead candidate in drug discovery due to its potential pharmacological properties. The sulfonyl group is particularly noteworthy as it may enhance binding interactions with biological molecules, which can lead to significant therapeutic effects.

Neurodegenerative Disease Treatment

Research indicates that benzamide derivatives can exhibit activity against neurodegenerative diseases such as Parkinson's disease. For instance, a family of benzamide compounds has shown promise in preventing dopamine depletion, a hallmark of Parkinson's pathology . While specific data on this compound is limited, its structural similarities to known active compounds suggest potential efficacy in this area.

While direct studies on this compound are scarce, compounds with similar structures often show significant pharmacological effects. The benzamide core is recognized for its ability to interact with various receptors and enzymes, which may be enhanced by the sulfonyl group’s capacity for hydrogen bonding and electrostatic interactions.

Interaction Studies

The compound's interactions with proteins or other biomolecules are crucial for understanding its biological activity. Sulfonamides like this compound typically exhibit increased binding affinities due to their versatile interaction capabilities, which may include:

- Hydrogen bonding

- Ionic interactions

Synthesis and Chemical Behavior

The synthesis of this compound involves several key steps that leverage its unique structure. These steps typically include:

- Formation of the benzamide backbone.

- Introduction of the ethanesulfonyl group.

- Final modifications to achieve the desired purity and yield.

This multi-step synthesis highlights the compound's complexity and the need for careful optimization during drug formulation processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of protein function. The benzamide core can interact with specific receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core with a 3,4-dimethoxyphenethylamine substituent.

- Key Properties :

- Comparison: The absence of a sulfonyl group and presence of methoxy substituents likely enhance solubility due to polar oxygen atoms.

2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D)

- Structure : 2-hydroxybenzamide with a 3,4-dimethoxyphenethyl chain.

- Key Properties :

- Comparison : The hydroxyl group at the 2-position could enable hydrogen bonding, contrasting with the ethanesulfonyl group’s electron-withdrawing nature. This difference may influence receptor binding or metabolic pathways.

Sulfur-Containing Benzamide Derivatives ()

Examples include:

- 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide

- N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[(4-thiazolylmethyl)thio]-benzamide

- Key Features : Incorporation of thioether, oxadiazole, or thiazole groups.

- Comparison : Sulfur atoms in these compounds may enhance binding to metal ions or cysteine residues in enzymes, whereas the ethanesulfonyl group in the target compound could act as a hydrogen bond acceptor. The tert-butyl group may reduce rotational freedom compared to flexible thioether chains .

2-Amino-N-[2-(4-Tert-Butylphenoxy)ethyl]Benzamide ()

- Structure: Features a tert-butylphenoxyethyl chain and an amino group at the 2-position.

- Key Properties: Molecular weight: 312.4 g/mol. H-bond donors/acceptors: 2/3.

- Comparison: The tert-butyl group is shared with the target compound, suggesting similar steric effects. However, the amino group and phenoxy chain may increase polarity, contrasting with the ethanesulfonyl group’s electron-withdrawing nature .

Key Observations :

- Synthetic Efficiency: Yields vary significantly (e.g., 34% for Rip-D vs.

- Thermal Stability : Higher melting points in Rip-B and Rip-D (90–96 °C) suggest crystalline structures, which may correlate with hydrogen-bonding capacity. The target compound’s melting point is unreported but could differ due to sulfonyl group rigidity.

Potential Pharmacological Implications

- Anticancer/Antiviral Agents : Sulfur-containing analogs () highlight the importance of heterocyclic groups in targeting enzymes or receptors involved in diseases like cancer. The ethanesulfonyl group may offer unique binding profiles compared to thioether or oxadiazole moieties .

- Metabolic Stability : The tert-butyl group in both the target compound and ’s derivative may reduce oxidative metabolism, extending half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.